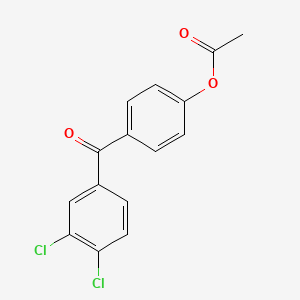

4-Acetoxy-3',4'-dichlorobenzophenone

Description

Contextualization within Substituted Benzophenone (B1666685) Chemical Space

The presence of the dichloro substitution pattern on one of the phenyl rings of 4-Acetoxy-3',4'-dichlorobenzophenone is a common feature in many commercially and academically important benzophenone derivatives. For instance, 4,4'-dichlorobenzophenone (B107185) is a known intermediate in the synthesis of various polymers and other organic compounds. The acetoxy group, on the other hand, introduces a potential site for further chemical modification, such as hydrolysis to the corresponding hydroxybenzophenone, which could serve as a precursor for other derivatives.

The specific substitution pattern of this compound distinguishes it from more commonly studied isomers and derivatives, suggesting that its properties and potential applications may also be unique.

Academic Significance and Research Trajectories

One area of interest could be in the synthesis of novel polymers. The dichlorinated phenyl ring could potentially undergo nucleophilic aromatic substitution reactions, while the acetoxy group could be hydrolyzed to a phenol (B47542), providing two distinct points for polymerization.

Furthermore, the photophysical properties of substituted benzophenones are a subject of ongoing research. The presence of heavy atoms like chlorine can influence the intersystem crossing rates, which is a key parameter for applications such as photosensitizers and photoinitiators. Future research could explore the specific photochemical behavior of this compound.

Below is a data table summarizing the basic properties of this compound.

| Property | Value |

| CAS Number | 890100-13-7 |

| Molecular Formula | C15H10Cl2O3 |

| Molecular Weight | 309.15 g/mol |

| Melting Point | 105-107 °C wikipedia.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[4-(3,4-dichlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-5-2-10(3-6-12)15(19)11-4-7-13(16)14(17)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRMDSHBXDNBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641734 | |

| Record name | 4-(3,4-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-13-7 | |

| Record name | [4-(Acetyloxy)phenyl](3,4-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dichlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Acetoxy 3 ,4 Dichlorobenzophenone

Strategies for the Construction of the Benzophenone (B1666685) Core

The central structural feature of 4-Acetoxy-3',4'-dichlorobenzophenone is the diaryl ketone, or benzophenone, core. The formation of this carbon-carbon bond between the two phenyl rings is a critical step in its synthesis.

Friedel-Crafts Acylation Approaches

The most prevalent and direct method for constructing the benzophenone skeleton is the Friedel-Crafts acylation. tamu.edu This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

A plausible and widely utilized strategy for the synthesis of the precursor to this compound, which is 4-hydroxy-3',4'-dichlorobenzophenone, involves the Friedel-Crafts acylation of a phenol (B47542) or a protected phenol derivative with 3,4-dichlorobenzoyl chloride. The use of a protected phenol, such as anisole (B1667542) (methoxybenzene), is often preferred to prevent O-acylation and other side reactions that can occur with a free hydroxyl group under the harsh conditions of the Friedel-Crafts reaction. youtube.comgoogle.com

The reaction typically proceeds by activating the 3,4-dichlorobenzoyl chloride with a strong Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of the anisole, primarily at the para position due to the ortho,para-directing effect of the methoxy (B1213986) group and for steric reasons. Following the electrophilic substitution, an aqueous workup quenches the reaction and hydrolyzes the intermediate complexes. The resulting 4-methoxy-3',4'-dichlorobenzophenone can then be demethylated to yield 4-hydroxy-3',4'-dichlorobenzophenone. Common demethylating agents include strong acids or reagents like boron tribromide.

A general representation of this two-step process is outlined below:

Step 1: Friedel-Crafts Acylation of Anisole

Step 2: Demethylation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Anisole | 3,4-Dichlorobenzoyl chloride | AlCl₃ | Dichloromethane | 0 to rt | 2-4 | 4-Methoxy-3',4'-dichlorobenzophenone | Not specified |

| 4-Methoxy-3',4'-dichlorobenzophenone | BBr₃ | - | Dichloromethane | -78 to rt | 1-3 | 4-Hydroxy-3',4'-dichlorobenzophenone | Not specified |

Note: The yields for these specific reactions are not detailed in the readily available literature but are generally high for analogous transformations.

Alternatively, direct acylation of phenol can be achieved, though it may lead to a mixture of ortho and para substituted products, as well as the O-acylated phenyl ester. ijraset.com Reaction conditions can be optimized to favor C-acylation over O-acylation, for instance by using a stronger Lewis acid and higher temperatures, which can promote the Fries rearrangement of any initially formed ester to the desired hydroxybenzophenone. youtube.com

Alternative Carbon-Carbon Bond-Forming Reactions

While Friedel-Crafts acylation is the most common approach, other carbon-carbon bond-forming reactions can be envisioned for the construction of the dichlorobenzophenone core. One such method is the use of organometallic reagents, such as a Grignard reaction. This would involve the reaction of a Grignard reagent derived from a protected 4-bromophenol (B116583) (e.g., 4-(tert-butyldimethylsilyloxy)phenylmagnesium bromide) with 3,4-dichlorobenzaldehyde (B146584) to form a diarylmethanol intermediate. Subsequent oxidation of this secondary alcohol would then yield the desired benzophenone.

Another modern approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. For instance, a Suzuki coupling could be performed between a protected 4-hydroxyphenylboronic acid and 1-bromo-3,4-dichlorobenzene, followed by oxidation of the resulting biaryl to the ketone. These methods offer milder reaction conditions and greater functional group tolerance compared to the classical Friedel-Crafts reaction, but often require more complex starting materials and catalysts.

Introduction and Functionalization of Dichloro-Substituents

In the context of synthesizing this compound, the dichloro-substituents are typically introduced via the choice of the acylating agent. The use of 3,4-dichlorobenzoyl chloride in the Friedel-Crafts acylation directly installs the chlorine atoms in the desired positions on one of the aromatic rings. This starting material can be prepared from 3,4-dichlorobenzoic acid, which is commercially available.

Post-synthetic modification of the benzophenone core to introduce the dichloro-substituents is also a possibility, though generally less efficient. This would involve electrophilic chlorination of a pre-formed benzophenone. However, controlling the regioselectivity of such a reaction to obtain the specific 3',4'-dichloro isomer would be challenging and likely result in a mixture of products.

Acetyloxy Group Installation and Manipulation

The final step in the synthesis of this compound is the introduction of the acetoxy group.

Esterification Reactions for Acetoxy Group Introduction

The acetoxy group is installed through the esterification of the phenolic hydroxyl group of 4-hydroxy-3',4'-dichlorobenzophenone. This is a standard and high-yielding transformation in organic synthesis. The most common method for this acetylation is the reaction of the phenol with acetic anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. Pyridine often serves as both the base and the solvent. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction.

The reaction mechanism involves the activation of acetic anhydride by the base, followed by nucleophilic attack of the phenoxide ion on the carbonyl carbon of the anhydride.

A typical procedure for the acetylation of a phenol is as follows:

| Reactant | Reagent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 4-Hydroxy-3',4'-dichlorobenzophenone | Acetic Anhydride | Pyridine, DMAP (cat.) | Pyridine | 0 to rt | 1-3 | This compound | >95 (Typical) |

Regioselective Acylation Studies

While the target molecule contains only one hydroxyl group available for acylation, the concept of regioselective acylation becomes critical when dealing with precursors that may have multiple hydroxyl groups. For instance, if the synthesis started from a dihydroxybenzophenone (B1166750), selective acylation of one hydroxyl group over the other would be necessary.

The regioselectivity of acylation can be influenced by several factors, including the relative acidity of the hydroxyl groups, steric hindrance around the hydroxyl groups, and the reaction conditions (e.g., choice of base, solvent, and temperature). In the case of a hypothetical dihydroxybenzophenone precursor, the hydroxyl group at the 4-position is generally more nucleophilic and less sterically hindered than a hydroxyl group at an ortho position, which would likely lead to preferential acylation at the 4-position under standard conditions.

Derivatization Pathways and Scaffold Modification

The strategic modification of this compound can lead to a diverse range of derivatives with potentially unique chemical and physical properties. The presence of multiple reactive sites allows for selective transformations, enabling the targeted synthesis of novel compounds.

Reactions of the Ketone Functionality

The ketone group is a primary site for nucleophilic addition and condensation reactions. These transformations are fundamental in constructing more complex molecular architectures.

One of the most common reactions of the ketone functionality is its reduction to a secondary alcohol. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective option. The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Another significant transformation is the Wolff-Kishner reduction, which converts the ketone directly into a methylene (B1212753) group (-CH₂-). This reaction is typically carried out under basic conditions using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide. The reaction proceeds through a hydrazone intermediate.

The ketone can also undergo condensation reactions with various amine derivatives to form imines (Schiff bases) and related compounds. For instance, reaction with hydrazine or its derivatives can yield hydrazones, which are often crystalline solids useful for characterization.

Table 1: Selected Reactions of the Ketone Functionality

| Reaction Type | Reagents | Product Functional Group |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Reductive Deoxygenation | Hydrazine (N₂H₄), KOH | Methylene |

| Condensation | Primary Amines (R-NH₂) | Imine (Schiff Base) |

| Condensation | Hydrazine (H₂N-NH₂) | Hydrazone |

Transformations Involving the Acetoxy Moiety

The acetoxy group (-OAc) is an ester functionality that can be readily transformed, most commonly through hydrolysis.

Base-catalyzed hydrolysis, using a reagent such as sodium hydroxide, will cleave the ester bond to yield the corresponding phenol, 4-hydroxy-3',4'-dichlorobenzophenone, and an acetate (B1210297) salt. This reaction is typically irreversible as the resulting phenoxide ion is a poor leaving group.

Acid-catalyzed hydrolysis can also be employed, which is a reversible process. This transformation is useful for deprotection strategies in multi-step syntheses. The resulting 4-hydroxy-3',4'-dichlorobenzophenone can then be used in further reactions, such as etherification or re-esterification with different acyl groups.

Table 2: Key Transformations of the Acetoxy Moiety

| Reaction Type | Reagents | Product Functional Group |

| Base-Catalyzed Hydrolysis | Sodium Hydroxide (NaOH) | Phenol |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Phenol |

Reactivity of the Chlorinated Aromatic Rings

The two chlorine atoms on the benzoyl ring activate the aromatic system towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the carbonyl group further enhances this reactivity, particularly at the positions ortho and para to the carbonyl.

Nucleophiles such as alkoxides, amines, and thiols can displace the chloride ions, especially under elevated temperatures or with the use of a catalyst. The position of substitution will be directed by the combined electronic effects of the existing substituents. The chlorine at the 4'-position is generally more activated towards nucleophilic attack due to the para relationship with the electron-withdrawing carbonyl group.

Conversely, the aromatic rings are generally deactivated towards electrophilic aromatic substitution due to the presence of the deactivating chloro and carbonyl substituents. Harsh reaction conditions would be required for reactions such as nitration or halogenation to occur, and the substitution pattern would be directed by the existing groups.

Oxidation and Reduction Chemistry

The Baeyer-Villiger oxidation is a notable reaction where a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the ketone to an ester. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent aryl groups. The migratory aptitude of the aryl groups will determine the regioselectivity of the oxygen insertion.

Complete reduction of the carbonyl group to a methylene group can also be achieved via the Clemmensen reduction, which uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. This method is suitable for substrates that are stable in strongly acidic conditions.

The acetoxy group is generally stable to many oxidizing and reducing conditions that would transform the ketone. However, under forcing conditions, both the aromatic rings and the acetoxy group could be subject to degradation.

Table 3: Oxidation and Reduction Reactions

| Reaction Type | Reagents | Key Transformation |

| Baeyer-Villiger Oxidation | m-CPBA | Ketone to Ester |

| Clemmensen Reduction | Zn(Hg), HCl | Ketone to Methylene |

Advanced Spectroscopic Elucidation and Chromatographic Analysis of 4 Acetoxy 3 ,4 Dichlorobenzophenone

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a detailed map of the molecular structure of 4-Acetoxy-3',4'-dichlorobenzophenone can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the acetate (B1210297) group and the aromatic protons on the two phenyl rings. The methyl protons of the acetoxy group would likely appear as a sharp singlet. The aromatic protons would exhibit more complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with neighboring protons. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing effects of the carbonyl group and the chlorine atoms, as well as the electron-donating effect of the acetoxy group.

Predicted ¹H NMR Data for this compound (Note: This table is a prediction based on general principles of NMR spectroscopy and data for analogous structures, as experimental data for the target compound is not available in the searched sources.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 3H | -OCOCH₃ |

| ~7.2-7.4 | Multiplet | 2H | Protons on the acetoxy-substituted phenyl ring |

| ~7.6-7.9 | Multiplet | 3H | Protons on the dichloro-substituted phenyl ring |

| ~7.9-8.1 | Multiplet | 2H | Protons on the acetoxy-substituted phenyl ring |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbons of the ketone and the ester would be expected to appear at the downfield end of the spectrum. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups, with carbons bonded to chlorine or oxygen appearing at different shifts compared to those bonded only to hydrogen or other carbons.

Predicted ¹³C NMR Data for this compound (Note: This table is a prediction based on general principles of NMR spectroscopy and data for analogous structures, as experimental data for the target compound is not available in the searched sources.)

| Chemical Shift (ppm) | Assignment |

| ~21 | C H₃ of acetoxy group |

| ~120-140 | Aromatic carbons |

| ~150 | Carbon attached to the acetoxy group |

| ~169 | Carbonyl carbon of the acetoxy group |

| ~194 | Carbonyl carbon of the ketone |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, helping to identify adjacent protons within the aromatic rings. An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometric Techniques (MS) for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Under Electron Ionization (EI) conditions, this compound would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. The high energy of EI would also cause the molecule to fragment in a predictable manner. Characteristic fragmentation patterns would likely involve the loss of the acetoxy group, cleavage at the carbonyl group, and the loss of chlorine atoms. The isotopic pattern of the molecular ion and fragment ions containing chlorine would be a key diagnostic feature, as chlorine has two abundant isotopes (³⁵Cl and ³⁷Cl).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₅H₁₀Cl₂O₃), HRMS can determine its elemental composition with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Utilizing techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is typically analyzed in positive ion mode, where it forms a protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). The theoretical exact mass of the neutral molecule is 308.0007 Da. The presence of two chlorine atoms creates a distinct isotopic pattern (A, A+2, A+4) that serves as a characteristic signature, further confirming the compound's identity. The high mass accuracy, typically within 5 ppm, allows for the confident determination of the elemental formula.

Table 1: Predicted HRMS Data for the Molecular Ion of this compound

| Ion Formula | Adduct | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|---|

| [C₁₅H₁₀Cl₂O₃+H]⁺ | [M+H]⁺ | 309.0085 | 309.0083 | -0.65 |

| [C₁₅H₁₀Cl₂O₃+Na]⁺ | [M+Na]⁺ | 331.0004 | 331.0001 | -0.91 |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For the [M+H]⁺ ion of this compound (m/z 309.0085), collision-induced dissociation (CID) would likely produce a series of characteristic fragments.

The most probable fragmentation pathways would involve the cleavage of the ester group, which is the most labile part of the molecule. Key predicted fragmentations include:

Loss of ketene (B1206846) (CH₂CO): A neutral loss of 42.0106 Da, resulting in the formation of a 4-hydroxy-3',4'-dichlorobenzophenone ion at m/z 266.9979.

Loss of the acetyl group (C₂H₃O): Cleavage to produce a radical cation corresponding to the 3,4-dichlorobenzoylphenyl oxonium ion at m/z 267.9899.

Formation of the 3,4-dichlorobenzoyl cation: Cleavage of the bond between the carbonyl bridge and the acetoxy-substituted phenyl ring would yield a prominent fragment ion at m/z 172.9561. This fragment is characteristic of the dichlorinated benzoyl moiety.

Formation of the acetylated phenyl cation: The complementary fragment, the 4-acetoxyphenyl cation, would be expected at m/z 121.0653.

These fragmentation patterns allow for the detailed structural confirmation of the molecule.

Table 2: Predicted MS/MS Fragmentation Data for [C₁₅H₁₀Cl₂O₃+H]⁺

| Precursor m/z | Product Ion m/z (Predicted) | Proposed Formula | Proposed Structure/Loss |

|---|---|---|---|

| 309.0085 | 266.9979 | [C₁₃H₈Cl₂O₂+H]⁺ | Loss of ketene (CH₂CO) |

| 309.0085 | 172.9561 | [C₇H₃Cl₂O]⁺ | 3,4-Dichlorobenzoyl cation |

| 309.0085 | 121.0653 | [C₈H₇O₂]⁺ | 4-Acetoxyphenyl cation |

Vibrational Spectroscopy Characterization

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the spectrum would be dominated by characteristic absorptions from the ester and ketone carbonyl groups, as well as vibrations from the aromatic rings. Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders, providing high-quality spectra with minimal sample preparation.

Key expected absorption bands include:

Ester Carbonyl (C=O) Stretch: A strong, sharp band is predicted in the region of 1750-1770 cm⁻¹, typical for aromatic acetates.

Ketone Carbonyl (C=O) Stretch: Another strong absorption is expected around 1660-1680 cm⁻¹, characteristic of a diaryl ketone. The conjugation with the aromatic rings lowers the frequency compared to a simple aliphatic ketone.

Aromatic C=C Stretching: Multiple bands of medium intensity would appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the C-O bonds of the ester group are expected between 1150-1250 cm⁻¹.

C-Cl Stretching: Absorptions for the aryl-chloride bonds are anticipated in the 1000-1100 cm⁻¹ range.

Aromatic C-H Bending (out-of-plane): Bands in the 800-900 cm⁻¹ region would be indicative of the substitution patterns on the two aromatic rings.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR is sensitive to polar functional groups, Raman is more sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would provide confirmatory structural information.

Expected prominent Raman shifts include:

Aromatic Ring Vibrations: Symmetrical ring-breathing modes, typically appearing as strong bands in the 1580-1610 cm⁻¹ region, would be a dominant feature.

Carbonyl (C=O) Stretching: The ketone and ester C=O stretches would also be visible, though often weaker in Raman than in IR spectra.

C-Cl Stretching: The C-Cl bonds would produce characteristic shifts, providing information about the chlorination pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the benzophenone (B1666685) chromophore. The presence of the acetoxy group and chlorine atoms as auxochromes will modulate the absorption maxima (λ_max).

The primary electronic transitions in benzophenones are:

π → π* Transitions: These are high-energy, high-intensity absorptions typically occurring below 280 nm. They arise from the excitation of electrons in the π-orbitals of the aromatic rings and the carbonyl group.

n → π* Transitions: This is a lower-energy, lower-intensity transition involving the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition is characteristically observed as a shoulder or a distinct band in the 300-360 nm region for benzophenones.

The specific λ_max values would be influenced by the solvent polarity. In polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may experience a bathochromic (red) shift.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Methanol (B129727)

| λ_max (nm) (Predicted) | Molar Absorptivity (ε) (Predicted) | Transition Type |

|---|---|---|

| ~265 | High (~15,000 - 20,000) | π → π |

| ~340 | Low (~100 - 300) | n → π |

Chromatographic Method Development and Validation

Developing a robust analytical method for the quantification of this compound would typically involve reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector.

Method Development:

Column: A C18 stationary phase is well-suited for separating moderately non-polar compounds like this one. Column dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) would be a standard starting point.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol would be effective. A gradient starting with a higher proportion of water and increasing the organic solvent content would elute the compound at a reasonable retention time.

Detection: UV detection would be highly effective. Based on the predicted UV-Vis spectrum, a detection wavelength around 265 nm would provide high sensitivity.

Flow Rate and Temperature: A flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) would ensure reproducible results.

Method Validation: Once developed, the method would be validated according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose. Key validation parameters would include:

Specificity: Demonstrating that the analyte peak is free from interference from other components.

Linearity: Establishing a linear relationship between the detector response and the analyte concentration over a defined range.

Accuracy: Assessing the closeness of the measured value to the true value, often determined through recovery studies.

Precision: Measuring the degree of scatter between a series of measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Gas Chromatography (GC) and GC-Hyphenated Techniques (GC-MS, GC-FTIR)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC analysis would be contingent on its thermal stability. The presence of the acetoxy group might render the molecule susceptible to thermal degradation in the injector port, potentially leading to the formation of 4-hydroxy-3',4'-dichlorobenzophenone and acetic acid, or other breakdown products. Therefore, optimizing GC conditions is critical.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. In the analysis of this compound, GC-MS would provide both retention time data for quantification and mass spectra for structural confirmation. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. These patterns would likely involve the loss of the acetyl group (CH₃CO), the cleavage of the carbonyl bridge, and fragmentation of the dichlorinated and acetylated phenyl rings.

While specific experimental data for this compound is not widely available in published literature, a hypothetical GC-MS analysis can be projected based on the analysis of similar compounds like 4,4'-dichlorobenzophenone (B107185). For instance, the analysis of 4,4'-dichlorobenzophenone often utilizes a capillary column with a non-polar stationary phase.

| Parameter | Hypothetical Value/Condition for this compound Analysis |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C (Optimization needed to prevent degradation) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

| Expected Retention Time | > 15 minutes |

| Hypothetical M⁺ | m/z 308 (for C₁₅H₁₀Cl₂O₃) |

| Major Fragments | Loss of acetyl group, fragments of dichlorophenyl and acetoxyphenyl moieties |

This table presents hypothetical GC-MS parameters for the analysis of this compound, based on common practices for similar compounds.

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) could also be employed to provide complementary structural information. This technique would allow for the identification of functional groups in the eluted compounds by obtaining their infrared spectra in the gas phase. For this compound, characteristic IR absorptions for the ester carbonyl, aromatic rings, and C-Cl bonds would be expected.

Liquid Chromatography (LC) and LC-Hyphenated Techniques (HPLC, LC-MS, UPLC)

Liquid chromatography is particularly well-suited for the analysis of compounds that are not sufficiently volatile or are thermally labile, which may be the case for this compound.

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the analysis of benzophenone derivatives. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. The acetoxy group increases the polarity of the molecule compared to 4,4'-dichlorobenzophenone, which would influence its retention time.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high sensitivity and selectivity for the analysis of complex matrices. Electrospray ionization (ESI) is a common ionization technique for such analyses. The mass spectrometer would provide the mass-to-charge ratio of the protonated molecule [M+H]⁺ or other adducts, and MS/MS would allow for fragmentation studies to confirm the structure.

Ultra-Performance Liquid Chromatography (UPLC) , which uses smaller particle size columns and higher pressures, can offer faster analysis times and improved resolution compared to traditional HPLC.

| Parameter | Hypothetical Value/Condition for this compound Analysis |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm and 280 nm |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Expected Retention Time | 5-8 minutes |

| Hypothetical [M+H]⁺ | m/z 309 |

| Major MS/MS Transitions | Precursor ion (m/z 309) to product ions corresponding to the loss of the acetyl group and other fragments |

This table presents hypothetical UPLC-MS parameters for the analysis of this compound, based on established methods for related benzophenones.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique for the separation and qualitative analysis of compounds. For this compound, TLC on silica (B1680970) gel plates would be a suitable method to monitor reaction progress or check purity. The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The acetoxy group will make the compound more polar than unsubstituted or just chlorinated benzophenones, resulting in a lower retention factor (Rf) value in a given non-polar solvent system.

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) due to the aromatic nature of the compound. Staining with reagents such as potassium permanganate (B83412) or p-anisaldehyde could also be used, although UV visualization is generally sufficient and non-destructive.

| Stationary Phase | Mobile Phase (v/v) | Hypothetical Rf Value |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (4:1) | 0.4 - 0.5 |

| Silica Gel 60 F₂₅₄ | Dichloromethane | 0.6 - 0.7 |

| Silica Gel 60 F₂₅₄ | Toluene | 0.5 - 0.6 |

This table provides hypothetical TLC conditions and expected Rf values for this compound on silica gel plates.

Advanced Separation and Pre-concentration Strategies

In many analytical scenarios, especially in environmental or biological sample analysis, the concentration of the target analyte is very low. Therefore, pre-concentration and cleanup steps are often necessary before chromatographic analysis.

Solid-Phase Extraction (SPE) is a widely used technique for this purpose. For this compound, a reversed-phase sorbent such as C18 or a polymer-based sorbent could be effective for extraction from aqueous samples. The sample is passed through the SPE cartridge, where the analyte is retained. After washing to remove interferences, the analyte is eluted with a small volume of an organic solvent, thus achieving concentration and purification.

Dispersive Solid-Phase Extraction (dSPE) , often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, could also be applied for the cleanup of complex sample extracts, such as those from food or soil matrices.

Advanced chromatographic techniques such as two-dimensional gas chromatography (GCxGC) or comprehensive two-dimensional liquid chromatography (LCxLC) could provide significantly enhanced resolution for the separation of this compound from complex mixtures containing isomers or other structurally similar compounds. These techniques utilize two columns with different separation mechanisms, providing a much higher peak capacity than single-dimension chromatography.

Computational and Theoretical Investigations of 4 Acetoxy 3 ,4 Dichlorobenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For a molecule like 4-Acetoxy-3',4'-dichlorobenzophenone, DFT studies would typically be employed to calculate its optimized geometry, vibrational frequencies, and electronic properties. Such studies would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in a computationally efficient manner. However, a thorough search of scientific literature did not yield any specific DFT studies focused on this compound.

Ab Initio Methods

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational cost. These methods could be used to refine the understanding of the electronic structure and energetics of this compound. At present, no published research applying ab initio methods specifically to this compound has been identified.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties.

Computational chemistry provides powerful tools for determining the most stable molecular geometry and exploring different conformational possibilities. For this compound, this would involve calculating the potential energy surface by rotating the various single bonds, such as the bond connecting the phenyl rings to the carbonyl group and the bond of the acetoxy group. This analysis would identify the global minimum energy conformation and any other low-energy conformers. However, specific conformational analysis studies for this compound are not available in the current body of scientific literature.

Table 1: Predicted Geometric Parameters (Hypothetical) Since no specific computational studies are available, this table is a hypothetical representation of the kind of data that would be generated from such an analysis. The values are for illustrative purposes only.

| Parameter | Predicted Value |

| C=O Bond Length (carbonyl) | ~1.22 Å |

| C-Cl Bond Lengths | ~1.74 Å |

| Dihedral Angle (Phenyl-CO-Phenyl) | ~30-40° |

| C-O-C Bond Angle (ester) | ~118° |

Electronic Structure and Reactivity Descriptors (HOMO-LUMO, Electrostatic Potential)

The electronic structure of a molecule provides deep insights into its reactivity.

Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability.

The Molecular Electrostatic Potential (MEP) map is another crucial tool that illustrates the charge distribution within a molecule. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). While these analyses are standard in computational chemistry, no specific studies calculating the HOMO-LUMO gap or generating an MEP map for this compound have been published.

Table 2: Calculated Electronic Properties (Hypothetical) This table illustrates the type of data that would be obtained from electronic structure calculations. The values are hypothetical.

| Property | Predicted Value |

| HOMO Energy | Not Available |

| LUMO Energy | Not Available |

| HOMO-LUMO Gap | Not Available |

| Dipole Moment | Not Available |

Spectroscopic Property Prediction and Correlation

Computational methods are frequently used to predict various types of spectra, which can then be correlated with experimental data to confirm the molecular structure.

For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) could be used to predict its ultraviolet-visible (UV-Vis) absorption spectrum. These theoretical spectra would be invaluable for interpreting experimental spectroscopic data. A search of the literature indicates that such predictive spectroscopic studies for this specific molecule have not been reported.

Reaction Mechanism Modeling and Energetic Profiles

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions.

By modeling the reaction pathways, transition states can be located, and activation energies can be calculated. This provides a detailed energetic profile of the reaction, helping to understand reaction kinetics and feasibility. For this compound, one could model its synthesis, hydrolysis, or other chemical transformations. Currently, there are no published studies that computationally model the reaction mechanisms or energetic profiles involving this compound.

Research Applications in Photochemistry and Materials Science

Photochemical Behavior and Excited State Dynamics

The photochemical behavior of benzophenones is dominated by the efficient intersystem crossing from the initially formed singlet excited state (S1) to the triplet excited state (T1). This triplet state is relatively long-lived and is responsible for most of the subsequent photochemical reactions.

Upon absorption of UV radiation, 4-acetoxy-3',4'-dichlorobenzophenone would be expected to undergo excitation to its singlet and subsequently its triplet state. A primary photo-induced transformation for benzophenones is photoreduction, which occurs in the presence of a hydrogen donor. The triplet-state benzophenone (B1666685) can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of these radicals can result in the formation of benzopinacols. The presence of the acetoxy group might influence the efficiency of this process.

Another potential transformation could involve the cleavage of the acetoxy group or reactions involving the chlorine substituents under high-energy irradiation, although these pathways are generally less common for benzophenones compared to photoreduction.

The photolytic pathways of substituted benzophenones are typically investigated using techniques such as laser flash photolysis to observe transient species like the triplet state and ketyl radicals. The substitution pattern on the aromatic rings influences the energy of the excited states and the quantum yield of intersystem crossing. The electron-withdrawing nature of the chlorine atoms and the acetoxy group would likely affect the electronic distribution in the excited state, thereby influencing its reactivity.

Table 1: Expected Photophysical Properties of Substituted Benzophenones

| Property | Expected Influence of Substituents |

| Absorption Maximum (λmax) | The acetoxy group may cause a slight shift in the absorption wavelength compared to unsubstituted benzophenone. |

| Intersystem Crossing (ISC) Efficiency | Generally high for benzophenones, and not expected to be significantly reduced by the substituents. |

| Triplet State Energy | The presence of chloro- and acetoxy- groups can modulate the triplet state energy, which is a key parameter for its role as a photosensitizer. |

| Triplet State Lifetime | The lifetime of the triplet state can be influenced by the substituents, which in turn affects the efficiency of bimolecular reactions. |

Role as a Chemical Building Block in Advanced Materials Synthesis

Benzophenone derivatives are valuable building blocks in polymer and materials science due to their ability to initiate polymerization and to be incorporated into polymer backbones or as side chains to impart specific properties.

This compound could serve as a monomer or a precursor to a monomer in polymer synthesis. The acetoxy group can be hydrolyzed to a hydroxyl group, which can then be used for further functionalization or for incorporation into polyester (B1180765) or polyurethane backbones. The dichlorophenyl moiety also offers sites for further chemical modification.

Benzophenone-containing polymers are widely used in UV-curable coatings and resins. When incorporated into a polymer chain, the benzophenone moiety can act as a built-in photoinitiator. Upon UV exposure, it can abstract hydrogen atoms from other polymer chains or additives, leading to cross-linking and the formation of a durable, solvent-resistant network. The presence of chlorine atoms could potentially enhance the flame-retardant properties of the resulting coating.

Photoreactivity Studies in Model Chemical Systems (e.g., photoinitiator research)

Benzophenones are classic Type II photoinitiators. In the presence of a co-initiator (typically a hydrogen donor like an amine or an alcohol), the excited triplet state of the benzophenone abstracts a hydrogen atom from the co-initiator, generating a radical that can initiate polymerization.

Research in this area would involve studying the efficiency of this compound as a photoinitiator for the polymerization of various monomers, such as acrylates and methacrylates. The substitution on the benzophenone core can affect the initiation efficiency by altering the lifetime and reactivity of the triplet state, as well as its absorption characteristics. The dichlorinated substitution might enhance the intersystem crossing rate, potentially leading to higher initiation efficiency.

Table 2: Potential Applications in Photopolymerization

| Application | Role of this compound |

| UV-Curable Inks and Coatings | As a photoinitiator to induce rapid curing upon exposure to UV light. |

| Dental Resins | In photopolymerizable dental composites. |

| 3D Printing (Photolithography) | To initiate polymerization in stereolithography and other 3D printing technologies. |

| Synthesis of Block Copolymers | As a photo-active site to initiate the growth of a second polymer block from a pre-existing polymer chain. |

Degradation and Transformation Pathways of 4 Acetoxy 3 ,4 Dichlorobenzophenone in Model Systems

Photo-induced Degradation Mechanisms

The structure of 4-Acetoxy-3',4'-dichlorobenzophenone contains a benzophenone (B1666685) chromophore, which is known to absorb ultraviolet (UV) radiation. This absorption of light energy can initiate a series of photochemical reactions, leading to the degradation of the parent compound. The primary mechanisms of photo-induced degradation for chlorinated aromatic compounds often involve the cleavage of carbon-chlorine (C-Cl) bonds.

Upon absorption of UV light, the benzophenone moiety can be excited to a singlet or triplet state. The triplet state, being longer-lived, is often implicated in subsequent chemical reactions. One potential pathway is the homolytic cleavage of a C-Cl bond, generating a highly reactive aryl radical and a chlorine radical. These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other organic molecules, or reactions with molecular oxygen.

Another possible photo-induced mechanism is reductive dechlorination, where an electron is transferred to the excited molecule, leading to the expulsion of a chloride ion and the formation of a less chlorinated benzophenone derivative. The presence of the electron-withdrawing acetyl group could influence the electronic properties of the benzophenone system and, consequently, its photochemical reactivity. The specific degradation products would depend on the reaction conditions, including the wavelength of light, the presence of photosensitizers, and the solvent system.

Chemical Hydrolysis and Oxidation Pathways

In addition to photodegradation, this compound is susceptible to chemical transformation through hydrolysis and oxidation.

Hydrolysis: The most labile functional group in the molecule under typical environmental pH conditions is the ester linkage of the acetoxy group. This ester can undergo hydrolysis, a reaction in which a water molecule cleaves the bond. This process can be catalyzed by either acid or base. The hydrolysis of the acetoxy group would result in the formation of 4-hydroxy-3',4'-dichlorobenzophenone and acetic acid. The rate of this hydrolysis is dependent on factors such as pH and temperature.

Oxidation: The aromatic rings of the benzophenone structure can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These highly reactive species can attack the aromatic rings, leading to hydroxylation or, in more extreme cases, ring-opening. The positions of the chlorine atoms and the hydroxyl group (after hydrolysis) would direct the position of further oxidative attack. However, chlorinated aromatic compounds are generally more resistant to oxidative degradation than their non-chlorinated counterparts.

Formation of Related Chlorobenzophenone Derivatives

The degradation of this compound is expected to lead to the formation of several related chlorobenzophenone derivatives. Based on the degradation pathways discussed, the primary transformation products are likely to be:

4-Hydroxy-3',4'-dichlorobenzophenone: This would be the initial and likely major product of the chemical hydrolysis of the parent compound.

Monochlorinated benzophenone derivatives: Resulting from photo-induced reductive dechlorination, where one of the chlorine atoms is replaced by a hydrogen atom.

Hydroxylated chlorobenzophenone derivatives: Formed through oxidative processes where a hydroxyl group is introduced onto one of the aromatic rings.

The relative abundance of these derivatives would be dictated by the specific conditions of the model system (e.g., light intensity, pH, presence of oxidants). A simplified potential transformation pathway is illustrated in the table below.

| Parent Compound | Transformation Process | Potential Transformation Product(s) |

| This compound | Chemical Hydrolysis | 4-Hydroxy-3',4'-dichlorobenzophenone |

| This compound | Photo-induced Dechlorination | Monochloro-acetoxy-benzophenone isomers |

| 4-Hydroxy-3',4'-dichlorobenzophenone | Oxidation | Dihydroxy-dichlorobenzophenone isomers |

Analytical Tracking of Transformation Products in Controlled Environments

To investigate the degradation and transformation of this compound in controlled laboratory settings, robust analytical methodologies are required to separate, identify, and quantify the parent compound and its various transformation products.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a powerful tool for this purpose. Reversed-phase HPLC, using a C18 column, would likely provide good separation of the parent compound and its more polar degradation products, such as the hydroxylated derivatives. The use of a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is a common starting point for method development.

Gas chromatography (GC) coupled with a mass spectrometer (GC-MS) is another highly effective technique, particularly for the analysis of semi-volatile and thermally stable compounds. nih.gov For GC analysis, derivatization of the hydroxylated transformation products (e.g., by silylation) may be necessary to improve their volatility and chromatographic behavior. The use of an on-column injection technique can be beneficial to prevent the thermal degradation of labile compounds in the injector port. nih.govnih.gov

Spectrometric Detection: Mass spectrometry (MS) is indispensable for the structural elucidation of unknown transformation products. By providing information on the molecular weight and fragmentation patterns of the analytes, MS allows for the confident identification of the degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, further aiding in the determination of the elemental composition of the transformation products.

The combination of these analytical techniques allows for the comprehensive tracking of the disappearance of the parent compound and the appearance and evolution of its transformation products over time in controlled degradation experiments.

Future Directions and Emerging Research Avenues for 4 Acetoxy 3 ,4 Dichlorobenzophenone

Development of Novel Stereoselective Synthetic Routes

The development of efficient and stereoselective synthetic methodologies is fundamental to advancing the study of chiral derivatives of 4-Acetoxy-3',4'-dichlorobenzophenone. Future research will likely focus on asymmetric synthesis strategies to access enantiopure forms of related compounds, which is crucial for applications in pharmacology and materials science where chirality can dictate biological activity or optical properties.

Key research objectives in this area would include:

Catalytic Asymmetric Hydrogenation: Exploring the use of chiral transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) complexed with chiral ligands to achieve high enantioselectivity in the reduction of the carbonyl group.

Enzyme-Catalyzed Reactions: Investigating the utility of biocatalysts, such as ketoreductases, for the stereoselective reduction of the ketone, offering a green and highly selective alternative to traditional chemical methods.

Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions in the synthesis of more complex derivatives.

The successful development of these routes would provide access to a wider range of stereoisomers for further investigation.

Exploration of Unconventional Reactivity Patterns

Beyond its established chemical behavior, future studies are expected to delve into the unconventional reactivity of this compound. This involves subjecting the molecule to novel reaction conditions to uncover new transformations and synthetic applications.

Potential areas of exploration include:

Photochemical Reactions: Investigating the photochemical reactivity of the benzophenone (B1666685) core, which is known for its ability to undergo [2+2] cycloadditions and hydrogen abstraction reactions upon UV irradiation. This could lead to the synthesis of novel polycyclic and cage-like structures.

Transition Metal-Catalyzed Cross-Coupling Reactions: Utilizing the chloro-substituents as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new functional groups and build molecular complexity.

C-H Activation: Exploring the direct functionalization of the aromatic C-H bonds, which would provide a more atom-economical approach to derivatization compared to traditional methods that rely on pre-functionalized starting materials.

Uncovering novel reactivity patterns will not only expand the synthetic chemist's toolkit but also pave the way for the discovery of molecules with unique properties.

Advanced In Situ Spectroscopic Characterization Techniques

To gain a deeper understanding of reaction mechanisms and kinetics, the application of advanced in situ spectroscopic techniques is paramount. These methods allow for real-time monitoring of reacting species, providing invaluable insights that are often missed with traditional offline analysis.

Future research in this area would benefit from the use of:

In Situ Infrared (IR) and Raman Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time, providing kinetic data and mechanistic information.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of transient intermediates and to follow the progress of reactions in the NMR tube.

Process Analytical Technology (PAT): Integrating various in situ spectroscopic and analytical techniques into the reaction workflow for improved process understanding, control, and optimization.

The data obtained from these techniques will be crucial for optimizing reaction conditions and for the rational design of more efficient synthetic processes.

Integration with Machine Learning for Property Prediction and Synthesis Design

The intersection of computational chemistry and machine learning offers a powerful paradigm for accelerating the discovery and development of new molecules. For this compound and its derivatives, machine learning models can be trained to predict a wide range of properties and to assist in the design of synthetic routes.

Emerging research avenues include:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing machine learning models that can accurately predict physical, chemical, and electronic properties based on the molecular structure. This can help in screening large virtual libraries of derivatives for desired characteristics.

Retrosynthetic Analysis Tools: Utilizing AI-powered platforms to propose novel and efficient synthetic routes to target molecules, potentially uncovering non-intuitive pathways.

Reaction Optimization: Employing machine learning algorithms to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) by learning from experimental data, leading to higher yields and selectivity.

The synergy between computational modeling and experimental work is expected to significantly reduce the time and resources required for the development of new materials based on the this compound scaffold.

Expanded Scope in Specialized Photonic and Electronic Materials Research

The inherent electronic properties of the benzophenone core, combined with the influence of the acetoxy and dichloro substituents, make this compound an interesting candidate for applications in materials science. Future research will likely focus on leveraging these properties to develop novel photonic and electronic materials.

Potential research directions include:

Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of derivatives of this compound for use as emitters or host materials in OLED devices.

Organic Photovoltaics (OPVs): Exploring the potential of this compound and its derivatives as electron-acceptor or electron-donor materials in organic solar cells.

Non-Linear Optical (NLO) Materials: Designing and synthesizing derivatives with enhanced NLO properties for applications in optical communications and data storage.

The exploration of these specialized applications could lead to the development of next-generation organic electronic and photonic devices.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-Acetoxy-3',4'-dichlorobenzophenone?

- Methodological Answer : Synthesis typically involves multi-step reactions, including Friedel-Crafts acylation and selective halogenation. A key intermediate, 3',4'-dichlorobenzophenone, can be synthesized via nucleophilic substitution of chlorinated aryl precursors under acidic conditions (pH 3–6). Acetylation of the hydroxyl group is achieved using acetic anhydride in the presence of a catalyst like sulfuric acid .

- Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ (catalyst), 60°C | 75% | |

| Acetylation | Ac₂O, H₂SO₄, 80°C | 85% |

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Detect acetyl (C=O stretch ~1740 cm⁻¹) and aromatic C-Cl stretches (600–800 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), acetate methyl (δ 2.1–2.3 ppm).

- ¹³C NMR : Carbonyl carbons (δ 190–200 ppm), chlorinated aromatic carbons (δ 120–140 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z ~308 (C₁₅H₁₀Cl₂O₃) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to hydrolysis due to the acetyl group. Stability studies recommend:

- Storage in anhydrous solvents (e.g., DMSO, DMF) at –20°C.

- Avoidance of basic conditions (pH >8), which promote deacetylation .

- Degradation Products : 3',4'-Dichloro-4-hydroxybenzophenone (confirmed via HPLC-MS) .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution at the 3' and 4' positions of the benzophenone scaffold?

- Methodological Answer : Chlorination proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electron-withdrawing acetyloxy group directs incoming electrophiles (Cl⁺) to the meta and para positions. Computational studies (DFT) suggest higher activation energy for 4'-chlorination due to steric hindrance from the acetyloxy group .

- Key Mechanistic Insights :

| Position | Activation Energy (kcal/mol) | Selectivity Factor |

|---|---|---|

| 3' | 12.5 | 1.8 |

| 4' | 15.3 | 1.0 |

Q. How can advanced analytical methods resolve contradictions in degradation product identification?

- Methodological Answer : Conflicting reports on degradation products (e.g., 3-OH vs. 4-OH derivatives) can be resolved via:

- LC-HRMS : Differentiate isomers using retention time and fragmentation patterns.

- Isotopic Labeling : Track hydroxylation sites using ¹⁸O-labeled H₂O .

- Case Study : Degradation of this compound in aqueous buffers (pH 7.4) primarily yields 3',4'-dichloro-4-hydroxybenzophenone (85%), with minor 3'-chloro-4-hydroxy derivatives (15%) .

Q. What is the toxicological profile of this compound based on structural analogs?

- Methodological Answer : While direct data are limited, analogs like 4,4’-dichlorobenzophenone show:

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine and acetyloxy groups deactivate the aromatic ring, limiting Suzuki-Miyaura coupling. Strategies to enhance reactivity include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.